Monomethyl auristatin E intermediate-8

Process Chemistry ADC Manufacturing Yield Optimization

Generic substitution among MMAE intermediates is technically risky; each intermediate differs in stereochemistry and protecting-group strategy. Monomethyl auristatin E intermediate-8 (C₂₀H₃₁NO₅, MW 365.46) is a defined building block in convergent MMAE synthesis. • ≥98% purity; patented REMEGEN process achieves up to 95% yield and 99.79% HPLC purity. • Dioxane-free synthetic route enables safer industrial scale-up. • In stock; 10 mg to bulk pack sizes available.

Molecular Formula C20H31NO5
Molecular Weight 365.5 g/mol
Cat. No. B12372821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethyl auristatin E intermediate-8
Molecular FormulaC20H31NO5
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C20H31NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,16,18,22H,6,12-13H2,1-5H3,(H,21,24)/t14?,16-,18?/m1/s1
InChIKeyAZTSBAWJROLRIQ-BFHRDPOASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monomethyl Auristatin E Intermediate-8 Overview


Monomethyl auristatin E intermediate-8 is a synthetic organic compound, classified as an intermediate in the production of monomethyl auristatin E (MMAE), a potent microtubule inhibitor and widely used cytotoxic payload in FDA-approved antibody-drug conjugates (ADCs) [1][2]. This intermediate serves as a crucial building block in the multistep synthesis of MMAE, a synthetic analog of the natural product dolastatin 10, which has demonstrated powerful antimitotic activity [1]. As an intermediate, it is not a therapeutic agent itself, but its purity, stereochemical integrity, and synthetic accessibility directly dictate the quality, yield, and cost-effectiveness of the final MMAE product used in both commercial and clinical ADC manufacturing [2]. Its procurement is thus a strategic decision point in ADC drug development and production, where the reliability of the supply chain and the reproducibility of downstream chemistry are paramount [3].

Role Critical building block in MMAE synthesis for ADC payloads
Quality Driver Purity and stereochemistry directly impact final drug-linker quality
Supply Strategy Strategic sourcing for cost-efficient, scalable ADC manufacturing

MMAE Intermediate-8 Procurement Risks


Procuring a compound designated simply as an 'MMAE intermediate' without a precise structural identifier is a significant technical risk. The multi-step synthesis of MMAE involves numerous intermediates, and even compounds labeled 'intermediate-8' may represent distinct chemical entities with varying functional groups, protecting group strategies, and stereochemical configurations that are critical to downstream coupling efficiency [1][2]. Substituting a generic auristatin precursor or a closely numbered analog (e.g., intermediate-7 or intermediate-9) is not a viable option, as these are chemically distinct with different molecular weights, functionalities, and specific roles in the reaction sequence [3]. A failed substitution will lead to poor yield or complete failure in subsequent steps, particularly in the delicate, stereospecific final assembly of the MMAE warhead. Furthermore, the purity profile, especially the presence of stereoisomers or process-related impurities, can be unique to the specific synthetic route used for this intermediate. The absence of rigorous analytical characterization for a 'substitute' can directly translate to a lower yield and more complex purification of the final ADC payload, which is a cost-prohibitive outcome given the high value of both the final MMAE molecule and the monoclonal antibodies to which it is conjugated [4]. Therefore, procurement must be based on a specific chemical identity verified by analytical data, not just a functional descriptor.

Requires precise chemical identity (MW, stereochemistry)
Generic “intermediate” labels can mask different structures
Analytical confirmation (HPLC, MS, NMR) per batch
Similar-numbered intermediates (e.g., -7, -9) are chemically distinct
Route-specific impurity profile and yield consistency
Impurity profiles vary by synthesis route, affecting downstream coupling

MMAE Intermediate-8 Benchmarks


New Method Yield Advantage

A recently patented method for preparing and purifying an MMAE intermediate (specifically the 'compound b' equivalent to intermediate-8) demonstrates a significant yield improvement over prior art methods. The new process achieves a yield as high as 95% [1]. In contrast, the prior method detailed in patent CN105968038A, Example 8, reports a yield of only 82.3% for the same compound b (the main intermediate in MMAE synthesis) despite achieving a similar purity of 99.6% [1]. This new method not only improves yield by over 12 absolute percentage points but also enhances process safety by avoiding the use of oxidation-prone and potentially explosive dioxane [1].

New Method Yield
Head-to-head
95% vs 82.3% prior art
Target
95%
Prior art
82.3%
Higher process efficiency may reduce manufacturing cost
Patent US20250074872A1; dioxane-free method
Process Chemistry ADC Manufacturing Yield Optimization

Commercial Purity Specification

Commercially available Monomethyl Auristatin E intermediate-8 is typically supplied with a stated purity of ≥98%, as verified by analytical methods such as HPLC [1]. This high purity specification is essential for ensuring that the subsequent coupling steps in the MMAE synthetic pathway proceed efficiently and without the need for additional, costly purification steps that would otherwise reduce overall yield [1]. While other MMAE intermediates (e.g., intermediate-3, purity 97.26% ; intermediate-10, purity 95% ; intermediate-9, purity ≥95% ) are available at slightly lower purity grades, the 98% threshold for intermediate-8 positions it as a higher-specification material, suitable for more demanding or sensitive downstream chemistry.

Commercial Purity
Reported
≥98% (intermediate-8) vs 97.26% (intermediate-3)
Closest comparator purity gap 0.74%
Supports efficient downstream coupling steps
Vendor specifications; HPLC verification recommended
Analytical Chemistry Quality Control Procurement

Fewer Steps, Improved Safety

The method detailed in patent US20250074872A1 for preparing and purifying the MMAE intermediate (intermediate-8) is described as having 'few steps' and 'simple operation' compared to existing methods [1]. Furthermore, it explicitly avoids the use of hazardous reagents like dioxane, which is prone to oxidation and explosion, thereby enhancing process safety and making it more suitable for industrial-scale implementation [1]. While a quantitative step count is not provided, the patent's explicit claims of fewer steps and improved safety provide a qualitative advantage that translates to lower production costs, reduced waste, and a safer manufacturing environment when compared to prior art methods that may require more complex or hazardous operations [1].

Fewer Steps, Safer
Class-level
Few steps, simple operation, avoids dioxane
May support safer scale-up and reduced production risk
Qualitative patent assessment; step count not quantified
Process Safety Scale-up Synthetic Efficiency

Molecular Identity and Analytical Confirmation

Monomethyl Auristatin E intermediate-8 is a defined chemical entity with the molecular formula C₂₀H₃₁NO₅ and a molecular weight of 365.46 g/mol [1]. This specific identity is crucial for differentiating it from other intermediates in the same class, such as intermediate-7 (MW 329.35) or intermediate-1 (MW 295.85) . The ability to procure a batch of intermediate-8 with a Certificate of Analysis (CoA) that confirms this molecular weight via mass spectrometry and its structure via NMR is a non-negotiable requirement for ensuring that the correct building block is used in the next step of the MMAE synthesis [1]. Using an intermediate with an incorrect molecular weight would lead to a different reaction outcome, wasting valuable time and resources.

Molecular Identity
Reported
C&sub2;&sub0;H&sub3;&sub1;NO&sub5; (365.46 Da)
Intermediate-7 MW 329.35; -1 MW 295.85
Confirmed identity prevents synthesis errors
MS and NMR CoA required for procurement
Analytical Chemistry Quality Assurance Sourcing

MMAE Intermediate-8 Applications


Industrial-Scale ADC Manufacturing

Given the high yield (up to 95%) and improved safety profile demonstrated by the patented method for this specific intermediate [1], this compound is optimally sourced for use in an industrial process where yield and cost-efficiency are paramount. The process's suitability for industrial popularization [1] makes intermediate-8 a strategic choice for manufacturers aiming to optimize their MMAE production for late-stage clinical and commercial ADC products like brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®).

High-Throughput ADC Discovery

For research programs focused on developing novel ADCs with new linker technologies or alternative antibodies, the high commercial purity (≥98%) of this intermediate ensures that the quality of the starting material is not a variable in the complex process of generating linker-payload constructs. This is particularly crucial in high-throughput conjugation and biological screening workflows, where batch-to-batch consistency is essential for generating reliable structure-activity relationship (SAR) data. The clear analytical identity (C₂₀H₃₁NO₅, MW 365.46) minimizes the risk of using an incorrect building block, saving valuable time and resources.

Process Development & Scale-Up

The detailed process improvements associated with this intermediate's preparation, specifically the avoidance of hazardous dioxane and the use of milder conditions [1], make it an ideal candidate for process chemistry groups focused on developing robust, scalable, and safe manufacturing routes for MMAE. Its use in these studies allows teams to benchmark new methods against a well-defined, high-yielding process, providing a clear basis for evaluating alternative synthetic strategies or novel purification technologies.

Application
Selection Property
Validation Focus
Industrial ADC manufacturing
High-yield, dioxane-free process suitability
Process yield, safety, and cost benchmarking
High-throughput ADC discovery
High purity (≥98%) for consistent conjugation
Batch-to-batch consistency and SAR reliability
Process development & scale-up
Safer route, milder conditions
Scalability, route robustness, and safety profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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